molecular formula C8H13N3O B7895569 2-(1-Pyrazin-2-yl-ethylamino)-ethanol

2-(1-Pyrazin-2-yl-ethylamino)-ethanol

Cat. No.: B7895569
M. Wt: 167.21 g/mol
InChI Key: JTTBCPYICQFTHC-UHFFFAOYSA-N
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Description

2-(1-Pyrazin-2-yl-ethylamino)-ethanol is an organic compound that features a pyrazine ring attached to an ethylamino group, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Pyrazin-2-yl-ethylamino)-ethanol typically involves the reaction of 1-pyrazin-2-yl-ethanone with ammonium acetate in methanol, followed by reduction with sodium cyanoborohydride . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Pyrazin-2-yl-ethylamino)-ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Pyrazine-2-carboxylic acid.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated pyrazine derivatives.

Scientific Research Applications

2-(1-Pyrazin-2-yl-ethylamino)-ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Pyrazin-2-yl-ethylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazine ring can participate in π-π interactions with aromatic amino acids in proteins, while the ethanol moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Pyrazin-2-yl-ethylamino)-acetic acid
  • 2-[(1-Pyrazin-2-yl-ethylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Uniqueness

2-(1-Pyrazin-2-yl-ethylamino)-ethanol is unique due to its specific combination of a pyrazine ring and an ethanol moiety. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-(1-pyrazin-2-ylethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-7(10-4-5-12)8-6-9-2-3-11-8/h2-3,6-7,10,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTBCPYICQFTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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